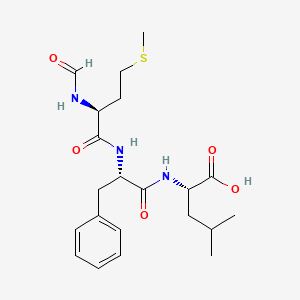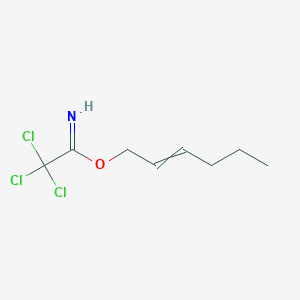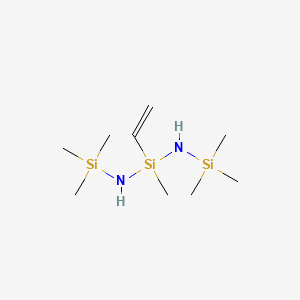
1-Ethenyl-1-methyl-N,N'-bis(trimethylsilyl)silanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C9H26N2Si3. It is known for its unique structure, which includes both ethenyl and trimethylsilyl groups. This compound is often used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine with ethenyl-containing reagents under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 1-ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine often involves large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds like chloromethane, bromomethane.
Major Products Formed:
Siloxane Derivatives: Formed through oxidation.
Silane Derivatives: Formed through reduction.
Functionalized Silanes: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 1-ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine exerts its effects involves its interaction with various molecular targets. The ethenyl group allows for polymerization reactions, while the trimethylsilyl groups provide steric protection and enhance the compound’s stability. These interactions facilitate the formation of stable complexes and materials with unique properties .
Vergleich Mit ähnlichen Verbindungen
- 1-methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine
- 1-ethenyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine
Comparison: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine stands out due to its unique combination of ethenyl and trimethylsilyl groups. This combination imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the ethenyl group allows for polymerization, which is not possible with compounds lacking this functional group .
Eigenschaften
CAS-Nummer |
58144-51-7 |
|---|---|
Molekularformel |
C9H26N2Si3 |
Molekulargewicht |
246.57 g/mol |
IUPAC-Name |
[methyl-bis(trimethylsilylamino)silyl]ethene |
InChI |
InChI=1S/C9H26N2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9-11H,1H2,2-8H3 |
InChI-Schlüssel |
IUHOJWQSAHSTHR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N[Si](C)(C=C)N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
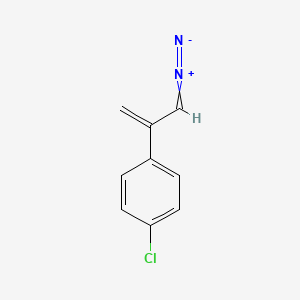
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
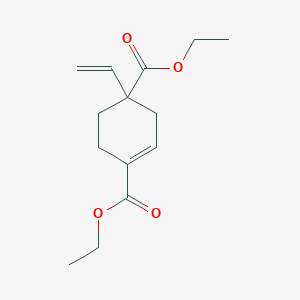
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
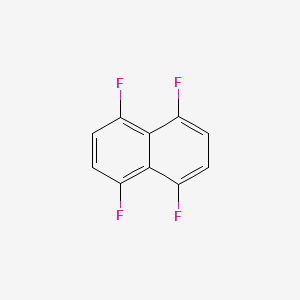
![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
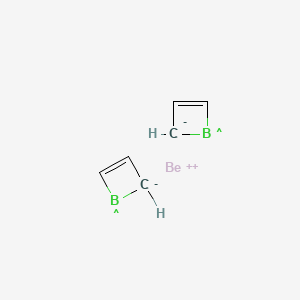
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)
